Methods and Technical Details
The synthesis of BTYNB involves several steps that can be outlined as follows:
Structure and Data
BTYNB has a molecular formula of CHBrNOS and a molecular weight of approximately 303.19 g/mol. The structure features a thienyl ring substituted with a bromine atom, linked to an imine functional group connecting to a benzamide moiety.
The key structural characteristics include:
Reactions and Technical Details
BTYNB primarily functions through its interaction with IGF2BP1, leading to several key reactions:
Process and Data
The mechanism by which BTYNB exerts its effects involves several steps:
Physical Properties
Chemical Properties
Relevant data indicate that BTYNB retains its efficacy across various pH levels typically found in biological systems .
Scientific Uses
BTYNB has potential applications in cancer research and therapy due to its unique mechanism of action against IMP1-expressing tumors. Its ability to inhibit cell proliferation makes it a candidate for further clinical evaluation in treating:
Moreover, studies have suggested that BTYNB could be used in combination therapies targeting multiple pathways involved in cancer progression . Its role as an RNA-binding protein inhibitor opens avenues for research into other malignancies where IGF2BP1 is implicated .
RNA-binding proteins (RBPs) govern post-transcriptional gene regulation by modulating mRNA stability, localization, and translation. In cancer, dysregulated RBPs drive oncogenesis by stabilizing transcripts encoding proliferation, survival, and metastasis factors [9]. The insulin-like growth factor 2 mRNA-binding protein (IGF2BP/IMP) family exemplifies this oncogenic potential, with IGF2BP1 (IMP1) displaying pronounced oncofetal expression—largely absent in adult tissues but reactivated in diverse malignancies [3] [9]. Its overexpression correlates with aggressive phenotypes and poor prognosis in melanoma, ovarian carcinoma, leukemia, and neuroendocrine tumors [1] [6] [8].
IGF2BP1 enhances the stability and translation of target mRNAs by shielding them from microRNA-mediated degradation and endonuclease activity. It recognizes specific motifs (e.g., GG(m6A)C) within the coding regions or 3'UTRs of oncogenic transcripts via its KH3–4 RNA-binding domains [3] [9]. Key targets include:
IGF2BP1’s oncofetal expression limits on-target toxicity in normal tissues. It directly regulates "undruggable" oncoproteins like c-Myc—a transcription factor devoid of conventional binding pockets [2] [4]. Moreover, IGF2BP1 sustains cancer stemness and chemotherapy resistance, positioning it as a high-value target for overcoming treatment failures [6] [8].
BTYNB (2-{[(5-bromo-2-thienyl)methylene]amino} benzamide; CAS 304456-62-0) was identified through high-throughput screening of 160,000 compounds using a fluorescence anisotropy assay measuring IMP1 binding to fluorescein-labeled c-Myc mRNA [2] [4]. As the first-in-class inhibitor of an oncogenic RBP, BTYNB disrupts IMP1-RNA interactions with an IC50 of 5 µM and exhibits negligible activity against unrelated nucleic acid-binding proteins like the progesterone receptor [5] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8